molecular formula C14H14FN7 B13772996 N~6~-[(4-Fluorophenyl)methyl]-N~6~-methylpteridine-2,4,6-triamine CAS No. 76551-40-1

N~6~-[(4-Fluorophenyl)methyl]-N~6~-methylpteridine-2,4,6-triamine

Cat. No.: B13772996
CAS No.: 76551-40-1
M. Wt: 299.31 g/mol
InChI Key: AAIQHCDMWFEZMN-UHFFFAOYSA-N
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Description

2,4,6-Pteridinetriamine,N6-[(4-fluorophenyl)methyl]-N6-methyl- is a chemical compound with the molecular formula C12H12FN5. It is known for its unique structure, which includes a pteridine core substituted with fluorophenyl and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Pteridinetriamine,N6-[(4-fluorophenyl)methyl]-N6-methyl- typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with pteridine derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Pteridinetriamine,N6-[(4-fluorophenyl)methyl]-N6-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2,4,6-Pteridinetriamine,N6-[(4-fluorophenyl)methyl]-N6-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Pteridinetriamine,N6-[(4-fluorophenyl)methyl]-N6-methyl- involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Pteridinetriamine,N6-[(4-fluorophenyl)methyl]-N6-methyl- is unique due to its specific substitutions, which confer distinct chemical and biological properties. These substitutions can enhance its reactivity and specificity in various applications .

Properties

CAS No.

76551-40-1

Molecular Formula

C14H14FN7

Molecular Weight

299.31 g/mol

IUPAC Name

6-N-[(4-fluorophenyl)methyl]-6-N-methylpteridine-2,4,6-triamine

InChI

InChI=1S/C14H14FN7/c1-22(7-8-2-4-9(15)5-3-8)10-6-18-13-11(19-10)12(16)20-14(17)21-13/h2-6H,7H2,1H3,(H4,16,17,18,20,21)

InChI Key

AAIQHCDMWFEZMN-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)F)C2=CN=C3C(=N2)C(=NC(=N3)N)N

Origin of Product

United States

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